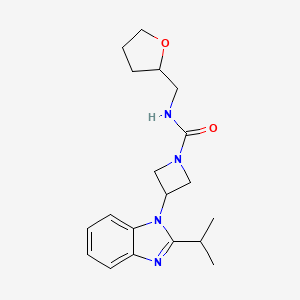
N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide, also known as OPB-31121, is a novel small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to possess a unique mechanism of action and exhibits promising results in various preclinical studies.
Mécanisme D'action
N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide exerts its therapeutic effects by inhibiting the activity of a key enzyme called isocitrate dehydrogenase (IDH). IDH plays a crucial role in the metabolism of cancer cells, and its inhibition leads to the accumulation of a metabolite called D-2-hydroxyglutarate (D-2-HG), which induces cell death in cancer cells. Additionally, N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been found to modulate the activity of various immune cells, leading to its anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been shown to induce cell death in cancer cells by inhibiting the activity of IDH and increasing the levels of D-2-HG. It has also been found to modulate the activity of various immune cells, leading to its anti-inflammatory and immunomodulatory effects. Additionally, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide is its potent antitumor activity against a wide range of cancer cell lines. It also possesses anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of autoimmune disorders. However, one of the limitations of N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide is its relatively complex synthesis process, which may limit its availability for large-scale production.
Orientations Futures
There are several potential future directions for the study of N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide. One area of research could focus on the development of more efficient synthesis methods to increase its availability for large-scale production. Another area of research could focus on the optimization of its pharmacokinetic profile to improve its efficacy and reduce its toxicity. Additionally, further preclinical and clinical studies are needed to fully evaluate its therapeutic potential in various diseases.
Méthodes De Synthèse
The synthesis of N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide involves a multi-step process that starts with the reaction of 2-propan-2-ylbenzimidazole with ethyl 2-bromoacetate to form the intermediate product. This is followed by the reaction of the intermediate with N-hydroxysuccinimide and 1,3-dicyclohexylcarbodiimide to form the key intermediate. The final step involves the reaction of the key intermediate with oxalyl chloride and N-methylmorpholine to form the desired product.
Applications De Recherche Scientifique
N-(Oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, it has been found to exhibit potent antitumor activity against a wide range of cancer cell lines. It has also been shown to possess anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of autoimmune disorders.
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-13(2)18-21-16-7-3-4-8-17(16)23(18)14-11-22(12-14)19(24)20-10-15-6-5-9-25-15/h3-4,7-8,13-15H,5-6,9-12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWJCZDKGCQPQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(oxolan-2-yl)methyl]-3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

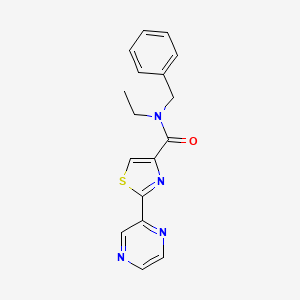
![N-[1-(4-Fluorophenyl)-3-morpholin-4-ylpropyl]prop-2-enamide](/img/structure/B2762517.png)
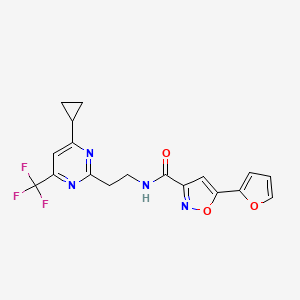
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2762521.png)
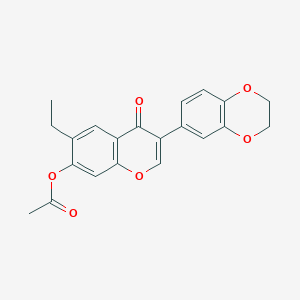
![4-[(2-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2762524.png)
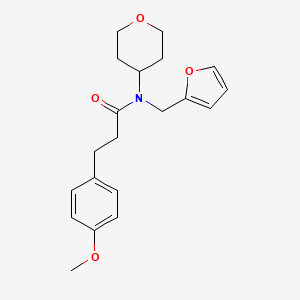
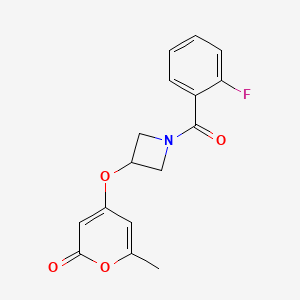
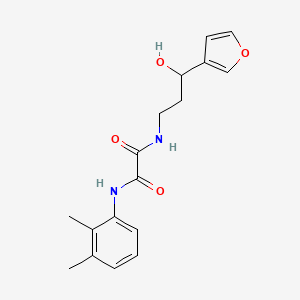
![N-(Cyclopropylmethyl)-2-(4-methyl-6-oxo-2-pyridin-3-yl-1H-pyrimidin-5-yl)-N-[(6-methylpyridin-3-yl)methyl]acetamide](/img/structure/B2762529.png)
![Tert-butyl 3-(aminomethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2762532.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide](/img/structure/B2762535.png)
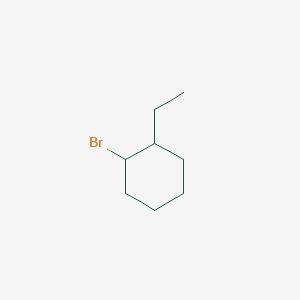
![Methyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2762538.png)